N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-15(17-5-4-16-12)22-8-6-21(7-9-22)14-10-13(20(2)3)18-11-19-14/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAORJMBXSIWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=CC(=NC=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Functionalization via Pd-Catalyzed Cross-Coupling
Piperazine derivatives are often synthesized through palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with bromo-substituted heteroarenes (e.g., 3-methylpyrazine-2-bromide) in anhydrous dioxane using Pd(OAc)₂ as a catalyst. This method achieves coupling at the 4-position of the piperazine ring, forming intermediates critical for subsequent pyrimidine conjugation.
Reaction Conditions
Pyrimidine Ring Construction via Cyclocondensation
The pyrimidine core is typically assembled using Biginelli-like cyclocondensation. A representative protocol involves reacting N,N-dimethylguanidine with β-keto esters (e.g., ethyl acetoacetate) in acetic acid, followed by chlorination at the 4-position using POCl₃. The resulting 4-chloropyrimidine serves as a reactive intermediate for nucleophilic substitution with piperazine derivatives.
Key Steps
-
Cyclocondensation: 80°C, 6 hours (yield: 65–75%)
Coupling Pyrimidine and Piperazine Moieties
T3P-Mediated Amide Bond Formation
T3P (propyl phosphonic anhydride) facilitates efficient coupling between 4-chloro-N,N-dimethylpyrimidin-6-amine and N-(3-methylpyrazin-2-yl)piperazine. This method minimizes side reactions and enhances yields compared to traditional carbodiimide-based approaches.
Procedure
-
Dissolve 4-chloro-N,N-dimethylpyrimidin-6-amine (1.0 equiv) and N-(3-methylpyrazin-2-yl)piperazine (1.1 equiv) in DMF.
-
Add T3P (1.3 equiv) and DIPEA (3.0 equiv) under nitrogen.
-
Stir at room temperature for 30 minutes.
-
Purify via silica gel chromatography (DCM/MeOH 9:1).
Nucleophilic Aromatic Substitution (SₙAr)
In polar aprotic solvents like DMSO, the 4-chloropyrimidine undergoes SₙAr with piperazine derivatives. Microwave-assisted synthesis reduces reaction times from hours to minutes.
Optimized Conditions
Structural and Spectroscopic Validation
Nuclear Magnetic Resonance (¹H NMR)
Characteristic signals confirm successful coupling:
Mass Spectrometry (LC-MS)
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Reaction Time | Purity |
|---|---|---|---|---|
| T3P-mediated coupling | T3P, DIPEA, DMF | 79–92 | 30 minutes | >95% |
| SₙAr (microwave-assisted) | K₂CO₃, DMSO | 68–78 | 20 minutes | 90–93% |
| Pd-catalyzed coupling | Pd(OAc)₂, Xantphos | 70–85 | 12–16 hours | 88–90% |
Key Insights
-
T3P achieves the highest yields and purity due to its dual role as a coupling agent and water scavenger.
-
Microwave-assisted SₙAr offers rapid synthesis but requires stringent temperature control to prevent decomposition.
Challenges and Optimization Opportunities
Regioselectivity in Piperazine Substitution
The 3-methylpyrazine substituent introduces steric hindrance, necessitating excess piperazine (1.5–2.0 equiv) to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H21N7
Molecular Weight: 325.37 g/mol
IUPAC Name: N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
InChI Key: DDIRAPVJUMGJHM-UHFFFAOYSA-N
The compound features a complex structure characterized by a pyrimidine core linked to a piperazine ring, which is further substituted with a methylpyrazine moiety. This unique configuration contributes to its biological activity and versatility in synthetic applications.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in the development of new compounds.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |
| Reduction | Sodium borohydride, lithium aluminum hydride | Varies |
| Substitution | Alkyl halides | Nucleophilic conditions |
Biology
The compound exhibits significant biological activities , including:
-
Anticancer Properties: It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
- Case Study: A study demonstrated that derivatives of this compound were effective against various cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Activity: Research indicates that it possesses antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics.
Medicine
In the medical field, this compound is being investigated for:
- Neurological Disorders: Its interaction with specific molecular targets suggests potential therapeutic effects in treating diseases such as Alzheimer's and Parkinson's.
Industry
The compound's unique structure allows for its application in developing new materials and chemical processes. It can be utilized in:
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features and Variations
The table below compares the target compound with structurally related pyrimidine and pyrazine derivatives, focusing on substituents, molecular weight, and inferred pharmacological properties:
Substituent-Driven Functional Differences
- Piperazine vs. Piperidine: The target compound’s piperazine ring (vs. The 3-methylpyrazine substitution introduces aromatic stacking interactions absent in simpler analogs like .
- Pyrazine vs. Phenyl Groups : The 3-methylpyrazine substituent (target compound) provides a planar, electron-deficient aromatic system compared to the phenyl group in , which may enhance interactions with hydrophobic enzyme pockets.
- Core Heterocycle : Replacing pyrimidine with pteridine (as in ) increases steric bulk and alters electronic properties, likely reducing solubility but improving binding to larger active sites.
Physicochemical and Pharmacokinetic Insights
- Solubility : The unsubstituted piperazine in and hydrophilic groups in (pyrrolidinylpropoxy) enhance water solubility compared to the target compound’s methylpyrazine, which may lower solubility due to increased hydrophobicity.
- Metabolic Stability : Sulfonyl groups (e.g., in ) resist oxidative metabolism, whereas the target compound’s methylpyrazine could be susceptible to CYP450-mediated oxidation.
- Bioavailability : The hydrochloride salt form of (mentioned in ) suggests improved oral absorption compared to the free base form of the target compound.
Research Implications
- SAR Trends : The 3-methylpyrazine-piperazine motif in the target compound represents a strategic balance between receptor affinity (via π-π interactions) and moderate solubility. Analogs with bulkier substituents (e.g., ) may trade solubility for target specificity.
Biological Activity
N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H20N6
- Molecular Weight : 284.36 g/mol
The compound features a pyrimidine core substituted with a dimethyl group and a piperazine ring linked to a 3-methylpyrazine moiety, which is crucial for its biological activity.
The biological activity of this compound primarily involves interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that are critical in disease processes.
Biological Activity Data
Recent studies have evaluated the efficacy of this compound against various biological targets. A summary of findings is presented in the table below:
| Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | High Binding Affinity | 6.1 | |
| Mycobacterium tuberculosis | Antitubercular Activity | <0.016 | |
| Cancer Cell Lines | Cytotoxicity | <10 |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitubercular Activity : In a study involving various strains of Mycobacterium tuberculosis, the compound demonstrated significant inhibitory effects, making it a candidate for further development as an antitubercular agent. The minimum inhibitory concentration (MIC) was found to be exceptionally low, indicating high efficacy against both drug-sensitive and multidrug-resistant strains .
- Cytotoxic Effects in Cancer Research : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values were consistently below 10 µM, suggesting that it may effectively induce apoptosis in malignant cells .
- PET Imaging Applications : The potential use of this compound as a radioligand for positron emission tomography (PET) imaging has been explored due to its ability to bind selectively to specific targets in vivo, particularly in neurological studies .
Q & A
Q. Q1: What are the established synthetic routes for N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine, and what reaction conditions optimize yield?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including:
- Piperazine Ring Formation : A Mannich reaction or nucleophilic substitution to attach the 3-methylpyrazine substituent to the piperazine core .
- Pyrimidine Functionalization : Coupling of the piperazine intermediate to the pyrimidine core via Buchwald-Hartwig amination or SNAr reactions under inert atmospheres (e.g., N₂). Catalysts like Pd(OAc)₂ or ligand systems (Xantphos) enhance coupling efficiency .
- Dimethylamine Installation : Alkylation of the pyrimidine amine using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with NaH as a base .
Q. Key Optimization Parameters :
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Piperazine coupling | THF | None | 80°C | 60-75% |
| Pyrimidine amination | Toluene | Pd(OAc)₂/Xantphos | 110°C | 70-85% |
| N,N-Dimethylation | DMF | NaH | RT | >90% |
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₆H₂₄N₇: 338.2092) .
- Multinuclear NMR :
- X-ray Crystallography : Resolve π-π stacking between pyrimidine and pyrazine moieties; compare with structurally analogous compounds (e.g., Cieplik et al., 2011) .
Advanced Research Questions
Q. Q3: What structure-activity relationship (SAR) insights exist for modifying the piperazine-pyrimidine scaffold to enhance target binding?
Methodological Answer: Key SAR findings from analogous compounds:
- Piperazine Substitution : 3-Methylpyrazine at the piperazine 4-position improves solubility and kinase inhibition (e.g., HER2/CD221 targets) .
- Pyrimidine Modifications : N,N-Dimethylation at position 4 reduces metabolic degradation compared to unsubstituted amines .
- Bioisosteric Replacements : Replacing pyrazine with morpholine (e.g., in Compound 7m) alters logP but retains affinity for α1-adrenergic receptors .
Q. SAR Table :
Q. Q4: How can researchers resolve contradictions in biological activity data across cell-based assays?
Methodological Answer: Contradictions often arise from:
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify receptor expression differences .
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays to avoid false negatives .
- Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites (e.g., N-oxide derivatives from CYP450 oxidation) .
Case Study :
Inconsistent IC₅₀ values for α1-adrenergic inhibition were traced to metabolite buildup in prolonged incubations. Introducing a CYP450 inhibitor (e.g., 1-aminobenzotriazole) stabilized activity measurements .
Q. Q5: What advanced analytical methods are recommended for studying this compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD < 100 nM for HER2) .
- Cryo-EM : Resolve binding poses in receptor-ligand complexes (e.g., with α1-adrenergic receptors) .
- Metabolomics : Track downstream pathway modulation via LC-MS-based untargeted profiling (e.g., altered cAMP/PKA signaling) .
Q. Q6: How can researchers design experiments to optimize the compound’s pharmacokinetic (PK) profile?
Methodological Answer: Focus on:
- LogP Reduction : Introduce polar groups (e.g., -OH at pyrimidine C2) while monitoring plasma protein binding via equilibrium dialysis .
- CYP Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-oxidation) .
- In Vivo PK Studies : Administer via IV/PO routes in rodent models; calculate AUC₀–24h and CL/F using non-compartmental analysis .
Data-Driven Research Challenges
Q. Q7: How should researchers address discrepancies between computational docking predictions and experimental binding data?
Methodological Answer:
- Force Field Refinement : Re-dock using AMBER vs. CHARMM parameters to assess pose stability .
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic pocket interactions .
- Experimental Validation : Perform alanine scanning mutagenesis on predicted binding residues (e.g., HER2 Tyr-23) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
